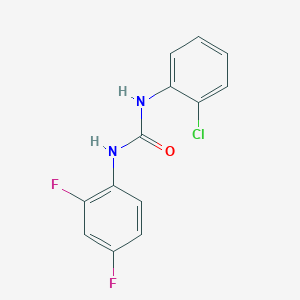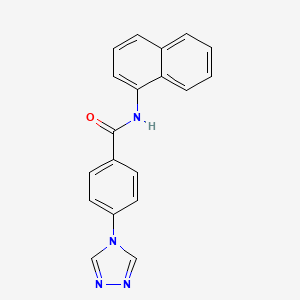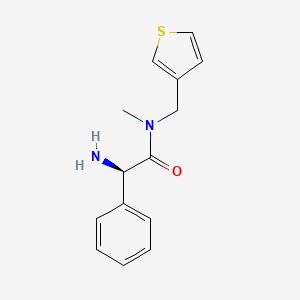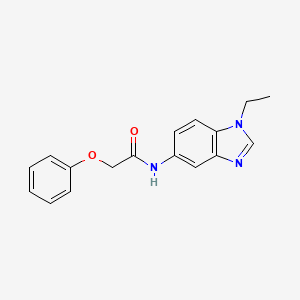
N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urea, also known as diflubenzuron, is a benzoylurea insecticide that has been widely used in the agricultural industry to control pests in crops such as cotton, rice, and vegetables. Diflubenzuron is an effective insecticide that disrupts the growth and development of insects, making it a valuable tool in pest management.
Wirkmechanismus
Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This disrupts the growth and development of insects, leading to their death. Diflubenzuron is effective against both immature and adult insects, making it a valuable tool in pest management.
Biochemical and Physiological Effects:
Diflubenzuron has been shown to have a low toxicity to mammals and birds, with no adverse effects observed at normal exposure levels. However, N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean can have negative effects on aquatic organisms, particularly crustaceans and insects, which are more sensitive to the insecticide. This highlights the importance of responsible use and disposal of N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean to minimize its impact on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Diflubenzuron is a valuable tool in laboratory experiments for studying the effects of insecticides on pests and non-target organisms. Its low toxicity to mammals and birds makes it a safer alternative to other insecticides. However, N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean's effectiveness against different pests can vary, and its impact on the environment must be carefully considered.
Zukünftige Richtungen
There are several areas where further research on N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean is needed. One area of interest is the development of new formulations that improve the efficacy of N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean while minimizing its impact on the environment. Another area of research is the study of N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean's impact on non-target organisms, particularly in aquatic environments. Finally, there is a need for further research on the potential long-term effects of N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean on the environment and human health.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean is a multistep process that involves the reaction of 2-chlorobenzenamine with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to form N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean. The synthesis of N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean is a well-established process that has been optimized for industrial production.
Wissenschaftliche Forschungsanwendungen
Diflubenzuron has been extensively studied for its insecticidal properties and its potential impact on the environment. Scientific research has shown that N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean is effective in controlling a wide range of pests, including caterpillars, beetles, and mites. Diflubenzuron has also been shown to have a low toxicity to non-target organisms, making it a safer alternative to other insecticides.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-9-3-1-2-4-11(9)17-13(19)18-12-6-5-8(15)7-10(12)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZABOPLPQFGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5369061.png)
![2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369075.png)
![3-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5369089.png)

![4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5369102.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5369105.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B5369111.png)
![3-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5369113.png)
![7-acetyl-3-(ethylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369121.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5369123.png)


![4-{[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5369147.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)